N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide
Overview
Description
N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide, also known as BPS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. BPS is a sulfonamide derivative that has been synthesized using specific methods to obtain its desired properties.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide is not fully understood, but it is thought to involve the binding of the compound to specific receptors or enzymes. N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide has been shown to bind to carbonic anhydrase, which may explain its potential as an inhibitor of this enzyme. N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide has also been shown to bind to metal ions such as copper and zinc, which may explain its use as a fluorescent probe for these ions.
Biochemical and Physiological Effects
N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide can inhibit the activity of carbonic anhydrase, which may have implications for the treatment of certain diseases such as glaucoma and epilepsy. N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. In vivo studies have shown that N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide can reduce the levels of inflammatory cytokines in mice, which may have implications for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide in lab experiments is its versatility. N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide can be used as a fluorescent probe, a ligand in the design of MOFs, and a catalyst in organic reactions. Additionally, N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide has been shown to have potential as an inhibitor of carbonic anhydrase, which may have implications for the treatment of certain diseases. However, one limitation of using N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide in lab experiments is its potential toxicity. N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in certain applications.
Future Directions
For the study of N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide include the development of N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide-based fluorescent probes, the design of N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide-based MOFs, and further studies on the mechanism of action and potential toxicity of N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide has been used in various scientific research applications, including its use as a fluorescent probe for detecting metal ions such as copper and zinc. N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide has also been used as a ligand in the design of metal-organic frameworks (MOFs) and as a catalyst in organic reactions. Additionally, N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide has been studied for its potential use as an inhibitor of carbonic anhydrase, an enzyme that plays a role in various physiological processes.
properties
IUPAC Name |
4-methoxy-N-(4-phenylmethoxyphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-24-18-11-13-20(14-12-18)26(22,23)21-17-7-9-19(10-8-17)25-15-16-5-3-2-4-6-16/h2-14,21H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMNCRFKYJYFIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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